molecular formula C19H32N2O2 B2767008 benzyl N-(11-aminoundecyl)carbamate CAS No. 1823473-61-5

benzyl N-(11-aminoundecyl)carbamate

Cat. No.: B2767008
CAS No.: 1823473-61-5
M. Wt: 320.477
InChI Key: IQMBDSJEQFMSGL-UHFFFAOYSA-N
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Description

Benzyl N-(11-aminoundecyl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an 11-aminoundecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(11-aminoundecyl)carbamate typically involves the reaction of benzyl chloroformate with 11-aminoundecanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(11-aminoundecyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl carbamate derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Benzyl N-(11-aminoundecyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(11-aminoundecyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • tert-Butyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Uniqueness

Benzyl N-(11-aminoundecyl)carbamate is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with hydrophobic regions of biomolecules. Additionally, the presence of the 11-aminoundecyl chain provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

benzyl N-(11-aminoundecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c20-15-11-6-4-2-1-3-5-7-12-16-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBDSJEQFMSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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